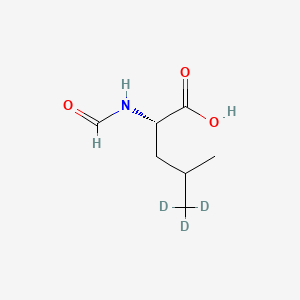
N-Formyl-L-leucine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-L-leucine-d3 is a deuterium-labeled derivative of N-Formyl-L-leucine. This compound is often used in proteomics research and metabolic studies due to its isotopic labeling, which allows for precise tracking and quantification in various biochemical assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-leucine-d3 typically involves the formylation of L-leucine using formic acid and formaldehyde. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure high purity of the final product . The reaction conditions include:
Reactants: L-leucine, formic acid, formaldehyde
Solvent: Water
pH Control: The pH is maintained around 2-3 using sulfuric acid during the precipitation process.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: To handle the increased volume of reactants and solvents.
Continuous pH Monitoring: To ensure consistent product quality.
Purification Steps: Including filtration and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
N-Formyl-L-leucine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, amines, thiols
Major Products:
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-Formyl-L-leucine-d3 is widely used in scientific research, including:
Proteomics Research: As an internal standard for mass spectrometry-based quantification of proteins and peptides.
Metabolic Studies: To trace metabolic pathways and quantify metabolic intermediates.
Pharmacological Research: As a labeled compound to study drug metabolism and pharmacokinetics.
Industrial Applications: In the synthesis of pharmaceuticals and fine chemicals where isotopic labeling is required
Mécanisme D'action
The mechanism of action of N-Formyl-L-leucine-d3 involves its incorporation into peptides and proteins during synthesis. The formyl group plays a crucial role in initiating protein synthesis in certain organisms, such as bacteria. The labeled compound allows researchers to track and study these processes with high precision. The molecular targets include ribosomes and various enzymes involved in protein synthesis .
Comparaison Avec Des Composés Similaires
N-Formyl-L-leucine-d3 can be compared with other similar compounds such as:
N-Formylmethionine: Used in the initiation of protein synthesis in bacteria.
N-Formyl-L-leucine: The non-deuterated version of this compound.
N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester: A related compound used in pharmaceutical applications
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in various biochemical assays. This makes it particularly valuable in proteomics and metabolic studies where accurate quantification is essential .
Propriétés
IUPAC Name |
(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i1D3/t5?,6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBHOAHFRNLZGN-PIRDCUBLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)
![4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564883.png)

![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)


![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)


